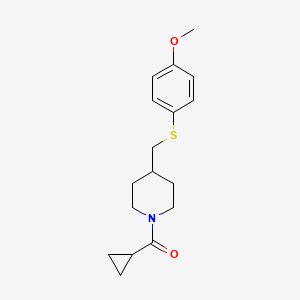

Cyclopropyl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclopropyl-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2S/c1-20-15-4-6-16(7-5-15)21-12-13-8-10-18(11-9-13)17(19)14-2-3-14/h4-7,13-14H,2-3,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRQBQFYFQMQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone typically involves multiple steps:

Formation of the Methoxyphenylthio Group: This can be achieved by reacting 4-methoxyphenylthiol with an appropriate alkylating agent under basic conditions.

Piperidinylmethanone Formation: The final step involves the formation of the piperidinylmethanone moiety, which can be synthesized by reacting piperidine with a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the piperidinylmethanone moiety can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used to study the effects of cyclopropyl and methoxyphenylthio groups on biological activity.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyclopropyl group may confer rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

| Compound Name | Substituent on Piperidine | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| Target Compound | 4-(((4-Methoxyphenyl)thio)methyl) | C₁₇H₂₃NO₂S | 305.08 | Thioether linkage, methoxy group; moderate lipophilicity |

| 4-(Aminomethyl)piperidin-1-ylmethanone | 4-(Aminomethyl) | C₁₀H₁₈N₂O | 182.26 | Primary amine group; higher polarity, potential for hydrogen bonding |

| Cyclopropyl(4-((methylamino)methyl)piperidin-1-yl)methanone | 4-(Methylaminomethyl) | C₁₂H₂₀N₂O | 208.30 | Secondary amine; improved metabolic stability compared to primary amines |

| (4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone | 4-(4-Chlorophenyl)-4-hydroxy | C₂₁H₂₂ClNO₂ | 363.85 | Chlorophenyl and hydroxyl groups; increased steric bulk, potential CYP interactions |

| [4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-[(4-fluorophenyl)methyl]cyclopropyl]methanone | 1-Aminocyclopropyl, 4-fluorophenyl | C₂₀H₂₄FN₂O | 343.42 | Fluorinated aromatic group; enhanced bioavailability and CNS penetration |

Physicochemical and Pharmacological Implications

The 4-methoxy group on the phenyl ring may engage in weak hydrogen bonding, balancing lipophilicity and solubility .

Metabolic Stability: Thioethers are generally susceptible to oxidation (e.g., to sulfoxides), which could affect the compound’s metabolic half-life compared to more stable substituents like the methylaminomethyl group in .

Bioactivity Hypotheses: Piperidine-based compounds often target neurotransmitter receptors (e.g., sigma, opioid, or cannabinoid receptors).

Electronic and Stereochemical Considerations

- This contrasts with unsubstituted piperidines (e.g., ’s methylphenyl analog), where greater flexibility might reduce target selectivity .

- The thioether linkage introduces a sulfur atom with lone pairs, which could participate in non-covalent interactions (e.g., van der Waals forces) with hydrophobic receptor pockets.

Notes

Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons are based on structural analogs and inferred properties.

Synthetic Accessibility : The thioether group may complicate synthesis due to sulfur’s reactivity, requiring controlled conditions to avoid oxidation .

Safety and Toxicity : Thioethers can form reactive metabolites (e.g., sulfoxides), necessitating further toxicological profiling.

Biological Activity

Cyclopropyl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is a synthetic compound with potential biological activity, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure that includes:

- Cyclopropyl group : Known for its strain and reactivity.

- Piperidine ring : A common motif in many bioactive compounds.

- Thioether linkage : Potentially reactive site for biological interactions.

The molecular formula is , with a molecular weight of approximately 292.39 g/mol. The presence of the methoxy and thioether groups may enhance its interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The thioether moiety may interact with thiol-containing enzymes or proteins, potentially modulating their activity.

- Receptor Binding : The piperidine structure suggests possible interactions with various receptors, influencing neurotransmission or other signaling pathways.

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing piperidine rings have shown promising results against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- U-937 (monocytic leukemia)

A comparative analysis of similar compounds reveals that those with electron-donating groups like methoxy tend to enhance cytotoxicity. For example, some derivatives demonstrated IC50 values in the micromolar range, indicating potent anticancer effects .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Induces apoptosis |

| Compound B | A549 | 2.41 | Inhibits proliferation |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of structurally similar compounds have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the piperidine ring has been linked to increased antibacterial activity .

Case Studies and Research Findings

- In Vitro Studies : A study examined the effect of various piperidine derivatives on cancer cell lines, noting that modifications at the 4-position significantly impacted cytotoxicity.

- Mechanistic Studies : Flow cytometry assays indicated that certain derivatives induced apoptosis in a dose-dependent manner, suggesting a mechanism involving caspase activation .

- Comparative Analysis : this compound was compared to traditional chemotherapeutics like doxorubicin, revealing potential for lower toxicity while maintaining efficacy .

Q & A

Q. What are the optimized synthetic routes for Cyclopropyl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone, and how do reaction conditions impact yield?

Synthesis typically involves multi-step protocols:

- Step 1 : Formation of the piperidine-thioether intermediate via nucleophilic substitution between 4-methoxyphenylthiol and a halogenated piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 2 : Cyclopropane ring introduction via Friedel-Crafts acylation or coupling reactions using cyclopropyl carbonyl chloride .

- Critical parameters : Temperature control (±5°C) and solvent polarity (e.g., THF vs. DCM) significantly affect reaction rates and byproduct formation. HPLC monitoring (retention time ~13–14 min at 254 nm) ensures intermediate purity (>95%) before proceeding .

Q. How is structural integrity validated for this compound?

- NMR spectroscopy : Key signals include cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and methoxy groups (δ 3.7–3.9 ppm, singlet). Discrepancies in splitting patterns may indicate stereochemical impurities .

- Mass spectrometry : HRMS (e.g., [M+H]+ calculated m/z 375.15) confirms molecular weight, while fragmentation patterns identify functional groups like the thioether linkage .

- X-ray crystallography : Resolves bond angles (e.g., cyclopropyl ring strain at ~60°) and confirms spatial arrangement of the piperidine-thioether moiety .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Contradictions often arise from pharmacokinetic factors:

- Metabolic stability : The compound’s cyclopropyl group may resist hepatic oxidation in vitro but undergo rapid degradation in vivo due to esterase activity. LC-MS/MS assays can track metabolites (e.g., sulfoxide derivatives) .

- Solubility limitations : Low aqueous solubility (<10 µM) may reduce bioavailability. Co-solvent systems (e.g., PEG-400) or prodrug strategies (e.g., phosphate ester derivatives) can enhance dissolution rates .

- Target engagement : Use radiolabeled analogs (³H or ¹⁴C) to quantify receptor binding affinity (e.g., sigma receptors) and correlate with functional assays .

Q. What computational strategies are effective for predicting off-target interactions?

- Molecular docking : Dock the compound into homology models of off-target receptors (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Focus on the thioether moiety’s potential for sulfur-π interactions .

- MD simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability of hydrogen bonds between the cyclopropyl group and hydrophobic binding pockets .

- QSAR models : Train models on datasets of piperidine derivatives to predict ADMET properties (e.g., logP ~3.2 ± 0.5) .

Q. How can batch-to-batch variability in crystallinity be mitigated during scale-up?

- Crystallization optimization : Use anti-solvent addition (e.g., heptane into acetone) with controlled cooling rates (0.5°C/min) to ensure uniform crystal habit .

- Polymorph screening : Screen 10–20 solvent systems (e.g., ethanol/water vs. acetonitrile) to identify the most thermodynamically stable form .

- Process analytical technology (PAT) : Implement inline Raman spectroscopy to monitor particle size distribution in real time .

Methodological Considerations

Q. What analytical techniques are recommended for stability studies under accelerated conditions?

- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-MS (e.g., oxidation at the sulfur atom forming sulfoxide) .

- Light sensitivity : Use quartz cells in UV chambers (254 nm, 6 h) to assess photolytic cleavage of the cyclopropane ring .

- pH stability : Test solubility and degradation in buffers (pH 1–10) to identify labile groups (e.g., methoxy hydrolysis at pH >9) .

Q. How should researchers design dose-response studies for neuropharmacological applications?

- In vitro : Use primary neuronal cultures to measure IC₅₀ values for ion channel modulation (e.g., NMDA receptors) with patch-clamp electrophysiology .

- In vivo : Administer doses (1–30 mg/kg, IP) in rodent models of neuropathic pain, with PK/PD sampling at 0.5, 2, 6, and 24 h post-dose .

- Biomarkers : Quantify CSF levels of glutamate or TNF-α to correlate target modulation with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.